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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224 Get Quote

Spectroscopic Scrutiny: Unveiling the Structure
of Ethyl 2-iodooxazole-4-carboxylate
A Comparative Guide to the Spectroscopic Confirmation of Ethyl 2-iodooxazole-4-
carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous structural

confirmation of novel chemical entities is paramount. This guide provides a comparative

analysis of the spectroscopic data for Ethyl 2-iodooxazole-4-carboxylate, a heterocyclic

compound of interest in medicinal chemistry. Due to the limited availability of direct

experimental spectra for this specific molecule, this guide leverages predicted data and

compares it with experimental data from structurally analogous compounds. This approach

provides a robust framework for the spectroscopic confirmation of the target molecule's

structure.

Comparative Spectroscopic Data Analysis
The structural elucidation of Ethyl 2-iodooxazole-4-carboxylate relies on the synergistic

interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected

and observed spectral data.
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Table 1: ¹H NMR Data Comparison (Predicted for Target Compound vs. Experimental for

Analogues)

Compound H-5 Proton (s, 1H) -OCH₂- (q, 2H) -CH₃ (t, 3H)

Ethyl 2-iodooxazole-4-

carboxylate

(Predicted)

~8.5 ppm ~4.4 ppm ~1.4 ppm

Ethyl oxazole-4-

carboxylate
8.3 ppm 4.4 ppm 1.4 ppm

Ethyl 2-aminooxazole-

4-carboxylate
7.8 ppm 4.3 ppm 1.3 ppm

Table 2: ¹³C NMR Data Comparison (Predicted for Target Compound vs. Experimental for

Analogues)

Compoun
d

C=O
Carbon

C-2
Carbon

C-4
Carbon

C-5
Carbon

-OCH₂-
Carbon

-CH₃
Carbon

Ethyl 2-

iodooxazol

e-4-

carboxylate

(Predicted)

~160 ppm ~85 ppm ~145 ppm ~140 ppm ~62 ppm ~14 ppm

Ethyl

oxazole-4-

carboxylate

162 ppm 150 ppm 138 ppm 142 ppm 61 ppm 14 ppm

Ethyl 2-

aminooxaz

ole-4-

carboxylate

163 ppm 160 ppm 130 ppm 138 ppm 60 ppm 15 ppm

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Functional Group

Ethyl 2-
iodooxazole-4-
carboxylate
(Expected)

Ethyl oxazole-4-
carboxylate
(Experimental)

General Range for
Esters

C=O Stretch (Ester) ~1720-1740 1730 1750-1735

C-O Stretch (Ester) ~1250-1300 1280 1300-1000

C=N Stretch

(Oxazole)
~1600-1650 1620 1660-1480

C-I Stretch ~500-600 - 600-500

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Key Fragmentation
Ions (m/z)

Ethyl 2-iodooxazole-4-

carboxylate
C₆H₆INO₃ 267.02

[M]+• at 267, [M-

C₂H₅O]+, [M-I]+, I+ at

127

Ethyl oxazole-4-

carboxylate
C₆H₇NO₃ 141.12

[M]+• at 141, [M-

C₂H₅O]+, [M-

CO₂C₂H₅]+

Ethyl 2-aminothiazole-

4-carboxylate
C₆H₈N₂O₂S 172.21

[M]+• at 172, [M-

C₂H₅O]+, fragments

from thiazole ring

cleavage

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of heterocyclic organic compounds and can be

adapted for Ethyl 2-iodooxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent depends on the solubility of the compound.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure

good contact.

Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solid samples or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS) for solutions.

Ionization Method (Electron Ionization - EI):

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analyzer:

Type: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Workflow for Spectroscopic Analysis
The logical flow for the structural confirmation of Ethyl 2-iodooxazole-4-carboxylate using

spectroscopic methods is illustrated in the diagram below.
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Caption: Workflow for the synthesis and spectroscopic confirmation of Ethyl 2-iodooxazole-4-
carboxylate.

To cite this document: BenchChem. [Spectroscopic analysis and confirmation of Ethyl 2-
iodooxazole-4-carboxylate structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394224#spectroscopic-analysis-and-confirmation-
of-ethyl-2-iodooxazole-4-carboxylate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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